5-Bromo-N-tert-butyl-2-thiophenesulfonamide
Overview
Description
5-Bromo-N-tert-butyl-2-thiophenesulfonamide: is an organic compound with the molecular formula C8H12BrNO2S2. It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group. This compound is typically a white to off-white powder or solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide can be achieved through a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst to yield 5-bromothiophene.
Sulfonation: The 5-bromothiophene is then sulfonated using sulfur trioxide or chlorosulfonic acid to form 5-bromo-2-thiophenesulfonic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-N-tert-butyl-2-thiophenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be subjected to oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted thiophenes.
Oxidation Products: Thiophene oxides or sulfoxides.
Reduction Products: Reduced thiophene derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
5-Bromo-2-thiophenesulfonamide: Lacks the tert-butyl group, leading to different reactivity and applications.
N-tert-Butyl-2-thiophenesulfonamide: Lacks the bromine atom, affecting its ability to participate in certain reactions.
5-Chloro-N-tert-butyl-2-thiophenesulfonamide: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is unique due to the combination of the bromine atom and tert-butyl group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-N-tert-butylthiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYZYHIQKPORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373762 | |
Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-39-6 | |
Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286932-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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